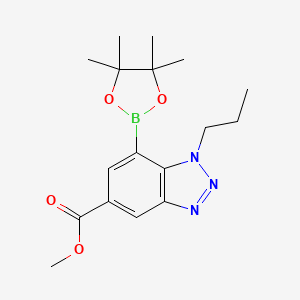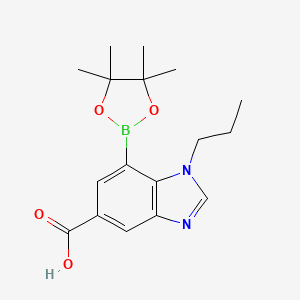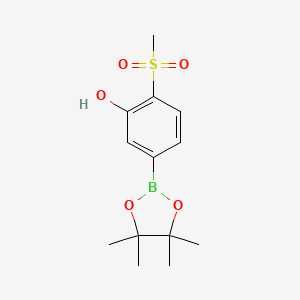
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized organic compound characterized by the presence of a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method includes the following steps:
Boronic Acid Formation: The starting material, phenol, is first converted to its corresponding boronic acid derivative using a boronic acid reagent under appropriate reaction conditions.
Sulfonylation: The boronic acid derivative undergoes sulfonylation to introduce the methanesulfonyl group. This step often requires the use of methanesulfonyl chloride in the presence of a base.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. Large-scale production would also require stringent safety measures and environmental controls to handle reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Alcohols, diols, and other reduced phenolic derivatives.
Substitution: Sulfonamides, sulfonates, and other substituted phenolic compounds.
Scientific Research Applications
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing the binding affinity to enzymes and receptors. The methanesulfonyl group can enhance the compound's solubility and stability, making it suitable for various applications.
Comparison with Similar Compounds
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a cyano group instead of a hydroxyl group.
5-Methanesulfonyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a phenol group and a methanesulfonyl group, which provides distinct chemical properties and reactivity compared to similar compounds. This combination allows for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGLOPLKHJGHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

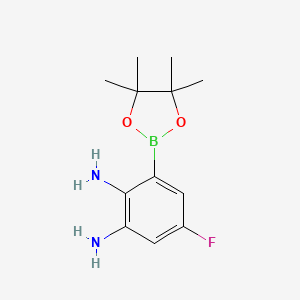
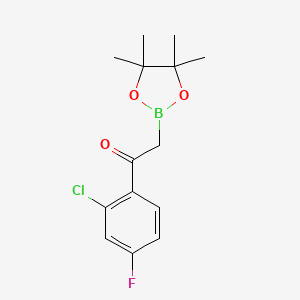

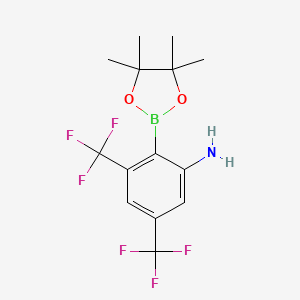
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid](/img/structure/B7955366.png)
![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester](/img/structure/B7955369.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7955386.png)
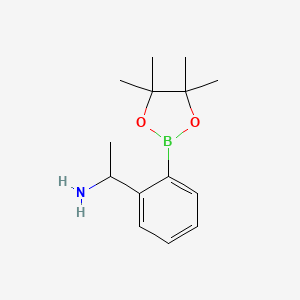
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7955402.png)
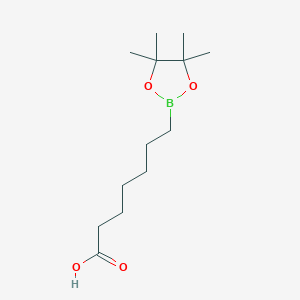
![2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955417.png)
